Quinomycin
CAS No.: 11113-76-1
Cat. No.: VC0227704
Molecular Formula: MgMoO4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11113-76-1 |
|---|---|
| Molecular Formula | MgMoO4 |
| Molecular Weight | 0 |
| IUPAC Name | N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
| Standard InChI | InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1 |
| SMILES | CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Introduction
Chemical Properties of Quinomycin Variants
Quinomycin B
Quinomycin B has the molecular formula C₅₃H₆₈N₁₂O₁₂S₂ and a molecular weight of 1129.3 g/mol. Its IUPAC name is N-[11,24-di(butan-2-yl)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide .
Synonyms for Quinomycin B include:
-
13602-52-3 (registry number)
-
BRN 1071167
-
Quinomycin A, 4-(N-methylalloisoleucine)-8-(N-methylalloisoleucine)
Quinomycin C
Quinomycin C has the molecular formula C₅₅H₇₂N₁₂O₁₂S₂ and a molecular weight of 1157.4 g/mol. Its IUPAC name is N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide .
Synonyms for Quinomycin C include:
-
11001-74-4 (registry number)
-
Antibiotic U 48160
Comparative Analysis of Quinomycin Variants
Table 1: Comparative Chemical Properties of Quinomycin Variants
| Property | Quinomycin B | Quinomycin C |
|---|---|---|
| Molecular Formula | C₅₃H₆₈N₁₂O₁₂S₂ | C₅₅H₇₂N₁₂O₁₂S₂ |
| Molecular Weight | 1129.3 g/mol | 1157.4 g/mol |
| Source | Streptomyces species | Streptomyces echinatus |
| Creation Date in Database | 2005-08-09 | 2005-08-09 |
| Last Modification Date | 2025-02-22 | 2025-02-22 |
The structural differences between Quinomycin B and C primarily involve side chain variations, with Quinomycin C having slightly more complex substituents, leading to a higher molecular weight. Both compounds share the core quinoxaline-containing peptide scaffold that is characteristic of this antibiotic family .
Biological Activities of Quinomycin
Effects on Notch Signaling Pathway
One of the most significant biological activities of Quinomycin is its ability to inhibit the Notch signaling pathway. This pathway plays crucial roles in cell differentiation, proliferation, and fate determination. Research has demonstrated that Quinomycin A effectively decreases the expression of Notch pathway proteins, including Notch 1-4 receptors, their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream targets such as Hes-1 .
Additionally, Quinomycin treatment reduces the expression of proteins in the γ-secretase complex, including Presenilin 1, Nicastrin, Pen2, and APH-1, which are essential for Notch activation. In mouse models of polycystic kidney disease, Quinomycin A efficiently reduced the expression of Notch pathway proteins RBPjk and HeyL .
Anti-Cancer Properties
Quinomycin A has demonstrated significant anticancer activity, particularly against pancreatic cancer. Studies have shown that Quinomycin treatment results in significant inhibition of proliferation and colony formation in pancreatic cancer cell lines, while showing minimal effects on normal pancreatic epithelial cells .
One of the key mechanisms underlying Quinomycin's anticancer effects is its ability to target cancer stem cells (CSCs). Treatment with Quinomycin decreases the expression of CSC marker proteins DCLK1, CD44, CD24, and EPCAM. Flow cytometry studies have confirmed that Quinomycin reduces the number of DCLK1-positive cells, suggesting its efficacy against cancer stem cell populations .
In vivo studies using nude mice carrying tumor xenografts have demonstrated that daily intraperitoneal administration of Quinomycin significantly inhibits tumor growth. This growth inhibition was accompanied by significant reductions in the expression of CSC markers and Notch signaling proteins .
Effects on Polycystic Kidney Disease
Polycystic kidney disease (PKD) is a genetic disorder affecting cilia homeostasis and causing progressive growth of tubular-derived cysts within the kidney. Recent research has investigated Quinomycin A as a potential therapeutic agent for PKD .
Quinomycin A treatment has been shown to decrease cyst progression in human autosomal dominant polycystic kidney disease (ADPKD) primary renal epithelial cells grown in a 3D collagen gel. In an orthologous mouse model of PKD, administration of Quinomycin A reduced kidney-to-body weight ratios and decreased cystogenesis .
The beneficial effects of Quinomycin A in PKD models were accompanied by:
-
Decreased cell proliferation
-
Reduced fibrosis
-
Normalized cilia lengths of collecting duct cyst-lining renal epithelia
Importantly, while Quinomycin A showed significant effects on PKD cystic epithelial cells, it demonstrated minimal effects on normal human renal epithelial cells and kidneys of control mice, suggesting selectivity for diseased cells .
Research Findings and Experimental Data
Effects on Cell Viability
Studies investigating the effects of Quinomycin A on kidney cell viability have shown differential responses between normal human kidney (NHK) cells and ADPKD cells. When treated with increasing concentrations of Quinomycin A (1-10 nM) for four consecutive days, both cell types tolerated the compound well at 1 nM. At 2 nM, normal human kidney cells maintained their viability, while ADPKD cells lost approximately 25% viability, suggesting a selective effect on diseased cells .
Cancer Cell Studies
In pancreatic cancer research, Quinomycin A at concentrations as low as 5 nM was able to induce cell cycle arrest. The compound significantly inhibited proliferation and colony formation in pancreatic cancer cell lines without affecting normal pancreatic epithelial cells. Additionally, Quinomycin A impaired pancreatosphere formation, further supporting its effects on cancer stem cell populations .
When pancreatic cancer cells were engineered to express the Notch Intracellular Domain (NICD), they were partially rescued from Quinomycin-mediated growth suppression. This finding supports the hypothesis that Quinomycin's anticancer effects are mediated, at least in part, through inhibition of the Notch signaling pathway .
Polycystic Kidney Disease Models
In an orthologous mouse model of PKD, Quinomycin A administration demonstrated several beneficial effects:
-
Reduced kidney-to-body weight ratios
-
Decreased cystogenesis
-
Inhibited cell proliferation
-
Reduced fibrosis
-
Normalized cilia lengths of collecting duct cyst-lining renal epithelia
These findings represent the first preclinical evidence demonstrating Quinomycin A's protective effects against PKD progression, partly through reducing Notch signaling and normalizing renal epithelial cilia lengths .
Cancer Models
In tumor xenograft studies, nude mice were administered Quinomycin intraperitoneally every day for 21 days. This treatment regimen significantly inhibited tumor xenograft growth, accompanied by significant reductions in the expression of cancer stem cell markers and Notch signaling proteins. These results provide compelling evidence for Quinomycin's potential as an anticancer agent, particularly through targeting cancer stem cell populations .
Dosage and Administration
Experimental studies have utilized Quinomycin A at nanomolar concentrations (1-10 nM) for in vitro studies. The compound demonstrates biological activity at concentrations as low as 2-5 nM, highlighting its potency. For in vivo studies, daily intraperitoneal administration has been employed, though optimal dosing regimens for potential clinical applications remain to be established .
Mechanisms of Action
DNA Intercalation
As a bis-intercalator peptide, Quinomycin can intercalate with double-stranded DNA, potentially disrupting various DNA-dependent cellular processes including transcription and replication. This mechanism may contribute to the compound's antiproliferative effects observed in cancer cells and PKD models .
Notch Signaling Inhibition
A well-documented mechanism of Quinomycin's biological activity is its inhibition of the Notch signaling pathway. Treatment with Quinomycin reduces the expression of Notch receptors, their ligands, and downstream targets. Additionally, Quinomycin decreases the expression of components of the γ-secretase complex required for Notch activation .
The inhibition of Notch signaling appears to be particularly relevant for Quinomycin's effects on cancer stem cells and in polycystic kidney disease models. In PKD mice, Quinomycin treatments efficiently reduced the expression of Notch pathway proteins RBPjk and HeyL .
Effects on Cilia Homeostasis
In polycystic kidney disease models, Quinomycin treatments normalized cilia lengths of collecting duct cyst-lining renal epithelia. This effect may be particularly relevant for PKD, as the disease is characterized by abnormalities in cilia homeostasis. The mechanism by which Quinomycin affects cilia length remains to be fully elucidated but may involve alterations in signaling pathways regulating cilia formation and maintenance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume